molecular formula C9H7F2N B2962285 2-(3,4-Difluorophenyl)propanenitrile CAS No. 1096790-39-4

2-(3,4-Difluorophenyl)propanenitrile

Cat. No.: B2962285
CAS No.: 1096790-39-4
M. Wt: 167.159
InChI Key: DGTWZZXGXGMKHA-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H7F2N. It is characterized by the presence of a difluorophenyl group attached to a propanenitrile moiety. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)propanenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a Grignard reagent, where 3,4-difluorobenzaldehyde is reacted with a Grignard reagent such as methylmagnesium bromide, followed by the addition of a nitrile source like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(3,4-difluorophenyl)propanoic acid.

    Reduction: Formation of 2-(3,4-difluorophenyl)propanamine.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

2-(3,4-Difluorophenyl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)propanenitrile
  • 2-(3,4-Dimethylphenyl)propanenitrile
  • 2-(3,4-Difluorophenyl)ethanenitrile

Uniqueness

2-(3,4-Difluorophenyl)propanenitrile is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(3,4-difluorophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTWZZXGXGMKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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